Selective, Low-Affinity Inhibition of CLK4 Kinase vs. Other CLK and CDK Family Members
This compound demonstrates a unique selectivity profile within the CDC2-like kinase (CLK) and cyclin-dependent kinase (CDK) families. It inhibits CLK4 with an IC₅₀ of 316 nM, representing the most potent interaction observed across the limited public dataset [1]. In contrast, it shows significantly weaker or negligible inhibition of other family members tested under identical assay conditions: CLK1 (IC₅₀ = 3.61 µM), CLK2 (IC₅₀ = 5.14 µM), and both CLK3 and CDK5/p25 (IC₅₀ > 10 µM) [1]. This 11- to >30-fold difference in potency for CLK4 over these comparators is a key differentiation point, suggesting a structural or binding mode preference for the CLK4 active site.
| Evidence Dimension | Inhibitory Potency (IC₅₀) against recombinant human kinases |
|---|---|
| Target Compound Data | CLK4: IC₅₀ = 316 nM |
| Comparator Or Baseline | CLK1: IC₅₀ = 3.61 µM; CLK2: IC₅₀ = 5.14 µM; CLK3: IC₅₀ > 10 µM; CDK5/p25: IC₅₀ > 10 µM |
| Quantified Difference | 11.4-fold more potent for CLK4 vs. CLK1; 16.3-fold vs. CLK2; >31.6-fold vs. CLK3 and CDK5/p25 |
| Conditions | Recombinant human kinases expressed in Sf9 insect cells; 60 min incubation; radiometric assay with [γ-³³P]ATP; data curated by ChEMBL via BindingDB |
Why This Matters
This dataset provides a quantifiable basis for using this compound as a selective (albeit low-affinity) chemical probe to study CLK4 function in the context of a complex kinome where cross-reactivity with other CLKs and CDKs is a concern.
- [1] BindingDB. Entry for BDBM50097869 (CHEMBL3589662). N-(3-acetylphenyl)-2,4-difluorobenzenesulfonamide. IC50 values for CLK1, CLK2, CLK3, CLK4, and CDK5/p25. Accessed 2026. View Source
